molecular formula C6H8N2 B1589250 4-Ethylpyrimidine CAS No. 30537-73-6

4-Ethylpyrimidine

Cat. No.: B1589250
CAS No.: 30537-73-6
M. Wt: 108.14 g/mol
InChI Key: VCPXZIUQCXEVCU-UHFFFAOYSA-N
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Description

4-Ethylpyrimidine is an organic compound belonging to the pyrimidine family, characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3 The ethyl group is attached to the fourth carbon of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethylpyrimidine can be synthesized through several methods. One common approach involves the reaction of ethylamine with 2,4-dichloropyrimidine under basic conditions. Another method includes the condensation of ethyl acetoacetate with amidines, followed by cyclization.

Industrial Production Methods: In industrial settings, this compound is often produced via the reaction of ethylamine with cyanopyrimidines using a Grignard reagent. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Ethylpyrimidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound N-oxide.

    Reduction: Reduction reactions can convert it into 4-ethyl-1,2,3,6-tetrahydropyrimidine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atoms or the ethyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Scientific Research Applications

4-Ethylpyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. For instance, it may inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, thereby exerting its effects on cellular proliferation .

Comparison with Similar Compounds

    Pyrimidine: The parent compound with no ethyl substitution.

    2-Ethylpyrimidine: Similar structure but with the ethyl group at the second position.

    4-Methylpyrimidine: Similar structure with a methyl group instead of an ethyl group.

Uniqueness: 4-Ethylpyrimidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The ethyl group at the fourth position can enhance its lipophilicity and potentially improve its interaction with biological targets compared to other pyrimidine derivatives .

Properties

IUPAC Name

4-ethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-2-6-3-4-7-5-8-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPXZIUQCXEVCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451550
Record name 4-ethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30537-73-6
Record name 4-ethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the established synthetic routes for producing 4-ethylpyrimidine?

A1: Two main synthetic approaches for this compound are outlined in the provided research:

  • Large-Scale Synthesis: A more efficient, large-scale synthesis involves a two-step process. First, methyl propionyl acetate reacts with formamidine acetate in the presence of sodium methoxide to produce 6-ethyl-4(3H)-pyrimidinone. This intermediate is then treated with phosphorus oxychloride and subsequently undergoes catalytic hydrogenolysis to yield this compound. This method boasts a higher overall yield (41%) compared to the trisformylaminomethane route. [, ]

Q2: Are there alternative synthetic pathways for 2-amino-4-ethylpyrimidine?

A2: While the provided research focuses primarily on this compound, one paper mentions the synthesis of 2-amino-4-ethylpyrimidine. [] Unfortunately, the specific details of this synthetic route are not elaborated on in the abstract. Further investigation into this specific research is required to understand the synthetic approach and its potential advantages or drawbacks.

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